molecular formula C23H40O2 B1605009 2-Hexadecyl-5-methylhydroquinone CAS No. 21182-65-0

2-Hexadecyl-5-methylhydroquinone

Cat. No.: B1605009
CAS No.: 21182-65-0
M. Wt: 348.6 g/mol
InChI Key: HINXRUYNUJLKSX-UHFFFAOYSA-N
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Description

2-Hexadecyl-5-methylhydroquinone is an organic compound with the chemical formula C23H40O2 and a molecular weight of 348.56 g/mol . It is a derivative of hydroquinone, characterized by the presence of a hexadecyl group at the second position and a methyl group at the fifth position of the hydroquinone ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-5-methylhydroquinone typically involves the alkylation of hydroquinone derivatives. One common method is the Friedel-Crafts alkylation, where hydroquinone is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-5-methylhydroquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Hydroquinones are regenerated during reduction.

    Substitution: Various substituted hydroquinones are formed depending on the electrophile used.

Scientific Research Applications

2-Hexadecyl-5-methylhydroquinone has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: The compound is studied for its potential role in protecting cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in diseases.

    Industry: It is used as a stabilizer in the production of various industrial products, including plastics and rubber.

Mechanism of Action

The antioxidant properties of 2-Hexadecyl-5-methylhydroquinone are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules and preventing oxidative damage to cells and tissues. The molecular targets include enzymes and cellular components that are susceptible to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhydroquinone: Similar in structure but lacks the hexadecyl group.

    2,5-Dimethylhydroquinone: Contains two methyl groups instead of one hexadecyl and one methyl group.

    2-Hexadecylhydroquinone: Similar but lacks the methyl group at the fifth position.

Uniqueness

2-Hexadecyl-5-methylhydroquinone is unique due to the presence of both a long alkyl chain (hexadecyl group) and a methyl group on the hydroquinone ring. This combination enhances its lipophilicity and antioxidant properties, making it more effective in certain applications compared to its simpler analogs.

Properties

IUPAC Name

2-hexadecyl-5-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19-22(24)20(2)18-23(21)25/h18-19,24-25H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINXRUYNUJLKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C(C=C(C(=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175415
Record name 2-Hexadecyl-5-methylhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21182-65-0
Record name 2-Hexadecyl-5-methyl-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21182-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecyl-5-methylhydroquinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecyl-5-methylhydroquinone
Source EPA DSSTox
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Record name 2-hexadecyl-5-methylhydroquinone
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